4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a useful research compound. Its molecular formula is C19H24N8O2S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.17429321 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by the compound. Once the targets are identified, the affected pathways and their downstream effects can be better understood .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the resulting changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2S/c1-13-4-14(2)27(23-13)18-5-17(20-11-21-18)25-6-15-8-26(9-16(15)7-25)30(28,29)19-10-24(3)12-22-19/h4-5,10-12,15-16H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCDWAGHOFHXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC4CN(CC4C3)S(=O)(=O)C5=CN(C=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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